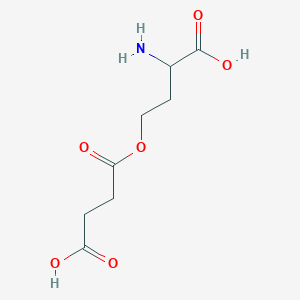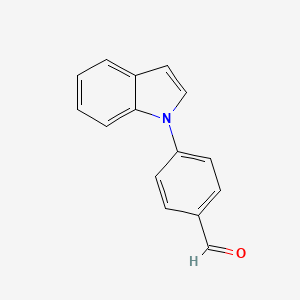
N-Fmoc-L-methionine Sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Met(O)-OH, also known as 9-fluorenylmethyloxycarbonyl-methionine sulfoxide, is a derivative of methionine, an essential amino acid. The Fmoc group is commonly used in peptide synthesis to protect the amino group, allowing for selective reactions at other functional groups. Methionine sulfoxide is an oxidized form of methionine, which can be used in various biochemical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Met(O)-OH typically involves the protection of the amino group of methionine with the Fmoc group, followed by the oxidation of the methionine side chain to form the sulfoxide. The Fmoc protection can be achieved using Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide. The oxidation of methionine to methionine sulfoxide can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .
Industrial Production Methods
Industrial production of Fmoc-Met(O)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Met(O)-OH can undergo various chemical reactions, including:
Oxidation: Further oxidation of methionine sulfoxide to methionine sulfone.
Reduction: Reduction of methionine sulfoxide back to methionine.
Substitution: Nucleophilic substitution reactions at the Fmoc group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Bases such as sodium carbonate, organic solvents like dimethylformamide.
Major Products Formed
Oxidation: Methionine sulfone.
Reduction: Methionine.
Substitution: Deprotected methionine derivatives.
Scientific Research Applications
Fmoc-Met(O)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and as a model compound for studying oxidation-reduction reactions.
Biology: In the study of oxidative stress and the role of methionine sulfoxide in protein function and aging.
Medicine: As a component in the synthesis of therapeutic peptides and as a probe for studying oxidative damage in proteins.
Industry: In the production of synthetic peptides for research and pharmaceutical applications
Mechanism of Action
The mechanism of action of Fmoc-Met(O)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group, allowing for selective reactions at other functional groups. The methionine sulfoxide moiety can undergo oxidation-reduction reactions, making it a useful probe for studying oxidative stress and protein function .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Met-OH: The non-oxidized form of Fmoc-Met(O)-OH.
Fmoc-Cys-OH: Another sulfur-containing amino acid derivative.
Fmoc-His-OH: An imidazole-containing amino acid derivative.
Uniqueness
Fmoc-Met(O)-OH is unique due to its oxidized methionine side chain, which allows it to participate in specific oxidation-reduction reactions. This makes it particularly useful in studies related to oxidative stress and protein function, distinguishing it from other Fmoc-protected amino acids .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfinylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-27(25)11-10-18(19(22)23)21-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHRSUBRZOGRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
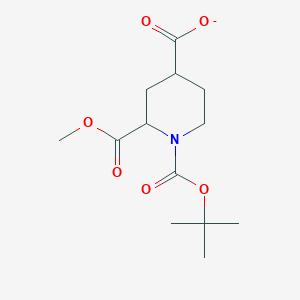
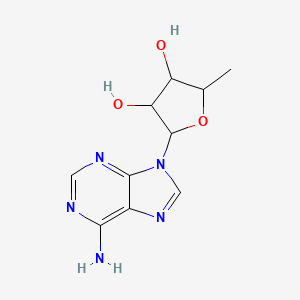
![Methyl 2-{[(benzyloxy)carbonyl]amino}but-3-enoate](/img/structure/B13384897.png)
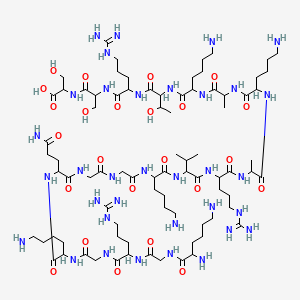

![(Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]ethenimidamide](/img/structure/B13384911.png)
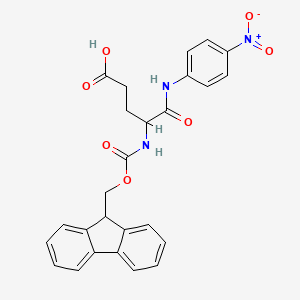
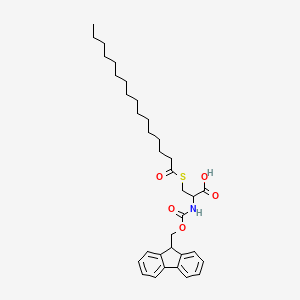
![Phosphine oxide, [5-methyl-2-(1-methylethyl)cyclohexyl]diphenyl-](/img/structure/B13384924.png)
![Benzyl 2-[(1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B13384931.png)
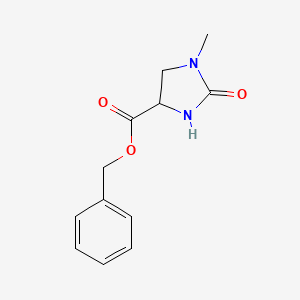
![[3-Hexadecanoyloxy-2-(5-oxopentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13384957.png)
